molecular formula C6H10N2OS B2544264 [(3-Methoxy-1,2-thiazol-5-yl)methyl](methyl)amine CAS No. 1934576-94-9

[(3-Methoxy-1,2-thiazol-5-yl)methyl](methyl)amine

Cat. No.: B2544264
CAS No.: 1934576-94-9
M. Wt: 158.22
InChI Key: SXMZDCBDOYOISD-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Formula and Atomic Connectivity Analysis

(3-Methoxy-1,2-thiazol-5-yl)methylamine has the molecular formula C₆H₁₀N₂OS (molecular weight: 158.22 g/mol). Its structure is defined by the following key features:

Structural Feature Description
Core Heterocycle 1,2-Thiazole ring (sulfur at position 1, nitrogen at position 2)
Position 3 Methoxy (-OCH₃) substituent
Position 5 Methylamine (-CH₂NHCH₃) group

The SMILES notation CNCC1=CC(=NS1)OC confirms the connectivity:

  • CN : Methylamine group attached to the methylene bridge.
  • CC1=CC(=NS1) : 1,2-Thiazole ring with sulfur and nitrogen atoms at positions 1 and 2, respectively.
  • OC : Methoxy group at position 3.

The InChI identifier InChI=1S/C6H10N2OS/c1-7-4-5-3-6(9-2)8-10-5/h3,7H,4H2,1-2H3 further validates the spatial arrangement and bonding.

Key Bond Lengths and Angles

While experimental crystallographic data for this compound is unavailable, computational models of 1,2-thiazole derivatives suggest:

  • C–S bond : ~1.76 Å (typical for sulfur in aromatic systems).
  • N–C bond : ~1.33 Å (consistent with sp² hybridization).
  • Ring angles : ~120° for C–S–C and N–C–N bonds due to aromatic delocalization.

Stereoelectronic Properties and Conformational Dynamics

The compound’s electronic structure and conformation are governed by resonance stabilization and substituent effects.

Resonance Stabilization

The 1,2-thiazole ring exhibits partial aromaticity due to π-electron delocalization across the S–N–C–C–S system. This delocalization stabilizes the ring and influences reactivity:

  • Electron density : Higher at sulfur (δ⁺) and nitrogen (δ⁻) atoms, enabling electrophilic substitution at position 5 (C5).
  • Methoxy group : Electron-donating via resonance, enhancing stability at position 3 but potentially directing electrophilic attack to position 5.
Computational Insights

DFT calculations (B3LYP/6-311G(d,p)) on related compounds suggest:

  • Energy minima : Dominated by planar conformations optimized for resonance stabilization.
  • Solvation effects : Polar environments (e.g., water) may disrupt hydrogen bonds, increasing conformational flexibility.

Comparative Analysis with Structural Analogues

The 1,2-thiazole core differs significantly from its 1,3-thiazole (thiazole) isomer, influencing electronic and structural properties.

1,2-Thiazole vs. 1,3-Thiazole Derivatives
Property 1,2-Thiazole 1,3-Thiazole
Aromaticity Reduced due to disrupted π-electron delocalization Full aromaticity (S and N in adjacent positions)
Reactivity Greater electrophilic susceptibility at C5 Preferred electrophilic attack at C2 and C5
Substituent Effects Methoxy at C3 stabilizes via resonance Methoxy at C2 enhances electron density at C5
Biological Activity Limited data; potential in antimicrobial agents Established in drugs (e.g., meloxicam)
Case Study: (3-Methoxy-1,2-thiazol-5-yl)methylamine vs. 1,3-Thiazole Analogues
  • Hydrogen Bonding : The methylamine group in the 1,2-thiazole derivative enables stronger intramolecular interactions compared to 1,3-thiazole analogues, where such interactions are absent.
  • Electronic Effects : The 1,2-thiazole’s sulfur at position 1 creates a stronger electron-withdrawing effect than in 1,3-thiazole, modulating reactivity at C5.

Crystallographic Data and Solid-State Packing Behavior

While no experimental crystal structures are available for this compound, insights can be drawn from related systems.

Predicted Packing Interactions
Interaction Type Contribution
Hydrogen Bonding N–H···O (methylamine to methoxy) and N–H···N (intermolecular)
Van der Waals CH₃–S and CH₃–N contacts between adjacent molecules
Dipole-Dipole Alignment of methoxy and methylamine groups
Comparative Solid-State Behavior
Compound Packing Motif Key Interactions
(3-Methoxy-1,2-thiazol-5-yl)methylamine Antiparallel sheets H-bond networks, CH₃–π stacking
1,3-Thiazole Analogues Staggered columns π–π interactions, weaker H-bonding
Computational Predictions

Molecular packing simulations suggest:

  • Density : ~1.2–1.4 g/cm³ (typical for small organic molecules).
  • Hydration : Possible inclusion of water molecules via hydrogen bonds with the amine group.

Properties

IUPAC Name

1-(3-methoxy-1,2-thiazol-5-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-7-4-5-3-6(9-2)8-10-5/h3,7H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMZDCBDOYOISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NS1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1,2-thiazol-5-yl)methylamine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1,2-thiazol-5-yl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of (3-Methoxy-1,2-thiazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Key Features :

  • Thiazole ring : A five-membered aromatic ring containing sulfur and nitrogen atoms, contributing to π-π stacking interactions and hydrogen bonding capabilities.
  • Methoxy group : Enhances solubility and modulates electronic properties via resonance effects.

For instance, describes thiadiazol-5-amine synthesis using isothiocyanato pyridine and imidamide precursors, suggesting similar strategies could apply here .

Comparison with Structurally Similar Compounds

Positional Isomers: Variation in Substituent Placement

(3-Methoxy-1,2-thiazol-4-yl)methylamine (CAS: 2126177-45-3)

  • Structural difference : Methoxy and methylamine groups are at positions 3 and 4, respectively, altering steric and electronic profiles.
  • Impact : Positional changes may affect binding affinity in biological targets or catalytic activity. For example, the 5-position in thiazoles is often critical for interactions with enzymes or receptors .

Heterocycle Variants: Thiazole vs. Thiadiazole, Isoxazole, and Oxadiazole

Compound Name Core Heterocycle Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 1,2-Thiazole 3-OCH₃, 5-(CH₂N(CH₃)) C₆H₉N₂OS 157.21 1934576-94-9
3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine 1,2,4-Thiadiazole 5-NH₂, 3-(6-methoxy-pyridin-2-yl) C₈H₈N₄OS 208.24 1179362-51-6
[(3-Isopropylisoxazol-5-yl)methyl]methylamine Isoxazole 3-isopropyl, 5-(CH₂N(CH₃)) C₈H₁₄N₂O 154.21 Not Provided
Methyl[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine 1,2,4-Oxadiazole 3-CH₃, 5-(CH₂N(CH₃)) C₅H₈N₃O 126.14 Not Provided

Key Observations :

  • Isoxazoles and oxadiazoles replace sulfur with oxygen, reducing electron-withdrawing effects and altering metabolic stability .

Functional Group Modifications

Example : 3-Methoxy-1,2-thiazol-5-amine (CAS: 1785628-63-8)

  • Structural difference : Lacks the methylamine side chain, instead having a primary amine at position 5.

Physicochemical Data :

  • LogP (Predicted) : ~1.2 (moderate lipophilicity due to methoxy and amine groups).
  • Solubility: Higher in polar solvents (e.g., DMSO, methanol) compared to non-oxygenated analogs.

Biological Activity

(3-Methoxy-1,2-thiazol-5-yl)methylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methoxy group and a methylamine moiety. This unique structure confers specific chemical reactivity and biological activity, making it a valuable candidate for various applications in pharmaceuticals and agrochemicals.

The biological activity of (3-Methoxy-1,2-thiazol-5-yl)methylamine is primarily attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects against various bacterial and fungal species.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell growth by interfering with critical cellular processes such as DNA replication and protein synthesis. This suggests potential use in cancer therapy .

Biological Activity Overview

Activity Type Description
Antimicrobial Effective against several bacterial strains, including Staphylococcus aureus and E. coli.
Antifungal Demonstrated activity against fungal pathogens like Candida albicans.
Anticancer Inhibits growth of specific cancer cell lines through mechanisms involving cell cycle disruption.

Case Studies and Research Findings

Several studies have investigated the biological activity of (3-Methoxy-1,2-thiazol-5-yl)methylamine:

  • Antimicrobial Studies : A study highlighted the compound's effectiveness against E. faecalis, showing a minimum inhibitory concentration (MIC) of 16 µg/mL. This positions it as a promising candidate for developing new antimicrobial agents .
  • Cancer Cell Line Inhibition : Research demonstrated that the compound could induce apoptosis in cancer cells by disrupting mitotic spindle formation, which is crucial for cell division. This was particularly noted in centrosome-amplified cancer cells .
  • Mechanistic Insights : Investigations into its mechanism revealed that the thiazole moiety plays a critical role in modulating enzyme activity related to microbial growth and cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (3-Methoxy-1,2-thiazol-5-yl)methylamine, it's useful to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity
ThiazoleBasic heterocyclic structureLimited biological activity
2-AminothiazoleAmino group at the 2-positionAntimicrobial properties
4-MethylthiazoleMethyl group at the 4-positionUsed in flavor/fragrance industries
(3-Methoxy-1,2-thiazol-5-yl)methylamineMethoxy and methylamine groupsBroad antimicrobial and anticancer activities

Q & A

Q. What are the recommended synthetic routes for (3-Methoxy-1,2-thiazol-5-yl)methylamine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the thiazole core. Key steps include:
  • Thiazole Ring Formation : Cyclocondensation of thioamides with α-haloketones under controlled temperatures (80–100°C) in polar aprotic solvents like DMF .
  • Methoxy and Amine Functionalization : Methoxy groups are introduced via nucleophilic substitution, while methylamine groups are added through reductive amination or alkylation. Catalysts like Pd/C or Raney Ni improve efficiency .
  • Optimization : Yield and purity depend on strict control of reaction time (monitored via TLC), solvent polarity (e.g., ethanol for solubility), and inert atmospheres to prevent oxidation. Post-synthesis purification uses column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR (deuterated DMSO for solubility) and High-Resolution Mass Spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of (3-Methoxy-1,2-thiazol-5-yl)methylamine?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : Use 1H^1H-NMR to identify proton environments (e.g., methoxy singlet at ~3.8 ppm, methylamine protons at ~2.3 ppm). 13C^{13}C-NMR resolves carbon signals, particularly the thiazole C-S and C-N bonds .
  • FTIR : Confirm functional groups (e.g., C-O stretch of methoxy at ~1250 cm1^{-1}, N-H bend of amine at ~1600 cm1^{-1}) .
  • Crystallography :
  • X-ray Diffraction : Single-crystal X-ray analysis (using SHELX programs ) resolves bond lengths/angles (e.g., thiazole ring planarity, S-C bond ~1.74 Å). ORTEP-III aids in 3D visualization .
  • Critical Parameters : Crystal quality (slow evaporation from ethanol), data collection at low temperature (100 K) to reduce thermal motion .

Advanced Research Questions

Q. What strategies should be employed to address discrepancies between experimental spectroscopic data and computational predictions?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, MS, and X-ray data to verify structural assignments. For example, if computed 1H^1H-NMR shifts (via DFT) deviate from experimental values, check solvent effects (e.g., DMSO vs. gas-phase calculations) .
  • Parameter Adjustment : Re-optimize computational methods (e.g., B3LYP/6-311+G(d,p) basis set) and include implicit solvent models .
  • Crystallographic Refinement : Use SHELXL to refine X-ray data, ensuring anisotropic displacement parameters align with observed electron density .

Q. How can structure-activity relationship (SAR) studies elucidate the role of methoxy and methylamine substituents on biological activity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing methoxy with ethoxy or removing methylamine). Use parallel synthesis under identical conditions to minimize variability .
  • Bioassays : Test analogs in enzyme inhibition assays (e.g., IC50_{50} determination via fluorescence polarization) or receptor-binding studies (radioligand displacement). Compare potency trends to identify critical substituents .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to visualize hydrogen bonding between methoxy groups and active-site residues .

Q. What methodological approaches are recommended for investigating interaction mechanisms with biological targets?

  • Methodological Answer :
  • Biophysical Assays :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) between the compound and immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .
  • Structural Biology : Co-crystallize the compound with its target (e.g., kinase) and solve the structure via X-ray crystallography to identify binding motifs .

Q. How can researchers resolve contradictory data on solubility and stability under varying pH/temperature conditions?

  • Methodological Answer :
  • Stability Studies :
  • Forced Degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) buffers at 40°C for 24 hours. Monitor degradation via HPLC-UV .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
  • Solubility Profiling : Use shake-flask method with buffers at physiological pH (1.2–7.4) and measure concentration via UV-Vis spectroscopy (λmax_{\text{max}} ~270 nm for thiazoles) .

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